molecular formula C9H13FO3 B1609971 Ethyl 1-fluoro-2-oxocyclohexanecarboxylate CAS No. 1578-70-7

Ethyl 1-fluoro-2-oxocyclohexanecarboxylate

Cat. No.: B1609971
CAS No.: 1578-70-7
M. Wt: 188.2 g/mol
InChI Key: WBRNDLRGLOAFCQ-UHFFFAOYSA-N
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Description

Ethyl 1-fluoro-2-oxocyclohexanecarboxylate is a useful research compound. Its molecular formula is C9H13FO3 and its molecular weight is 188.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalytic Coupling Reactions
Ethyl 2-oxocyclohexanecarboxylate has been utilized as a novel and efficient ligand for copper-catalyzed coupling reactions, enabling the successful synthesis of a variety of N-arylamides, N-arylimidazoles, aryl ethers, and aryl thioethers under mild conditions with good to excellent yields (Xin Lv & W. Bao, 2007).

Fluoromethylation of Carbon-Carbon Multiple Bonds
Research into photoredox-catalyzed fluoromethylation of carbon-carbon multiple bonds has highlighted the importance of fluoromethyl groups in pharmaceuticals and agrochemicals. Ethyl 1-fluoro-2-oxocyclohexanecarboxylate, through its related compounds, has potential application in the development of new protocols for tri- and difluoromethylation, offering a pathway for the synthesis of various organofluorine compounds (T. Koike & M. Akita, 2016).

Enantioselective Synthesis
The compound has been involved in the stereoselective synthesis of important organic molecules. For instance, ethyl (1R, 2R, 5R)-5-iodo-2-methylcyclohexane-1-carboxylate, which is a potent attractant for the Mediterranean fruit fly, was synthesized using a methodology that includes this compound or its derivatives as intermediates, highlighting its role in the creation of bioactive compounds (A. Raw & E. Jang, 2000).

Synthesis of Fluorinated Analogues
This compound serves as a precursor in the synthesis of fluorinated analogs of bioactive molecules. For instance, 2-fluoro-1-aminocyclopropane-1-carboxylic acid, a compound with potential biological activity, was synthesized from a derivative of this compound, demonstrating the compound's utility in the creation of fluorinated bioactive molecules (M. J. Sloan & K. Kirk, 1997).

Material Science Applications
In the field of material sciences, this compound-related compounds have been explored for their potential applications. For example, the synthesis and characterization of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, derived from a related compound, showcased the material's structural properties and potential for further applications in material synthesis and engineering (M. Sapnakumari et al., 2014).

Properties

IUPAC Name

ethyl 1-fluoro-2-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FO3/c1-2-13-8(12)9(10)6-4-3-5-7(9)11/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRNDLRGLOAFCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCCC1=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80448385
Record name Ethyl 1-fluoro-2-oxocyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1578-70-7
Record name Ethyl 1-fluoro-2-oxocyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 1-fluoro-2-oxocyclohexanecarboxylate
Reactant of Route 2
Ethyl 1-fluoro-2-oxocyclohexanecarboxylate
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Ethyl 1-fluoro-2-oxocyclohexanecarboxylate
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Ethyl 1-fluoro-2-oxocyclohexanecarboxylate
Reactant of Route 5
Ethyl 1-fluoro-2-oxocyclohexanecarboxylate
Reactant of Route 6
Ethyl 1-fluoro-2-oxocyclohexanecarboxylate

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